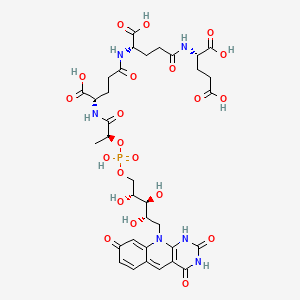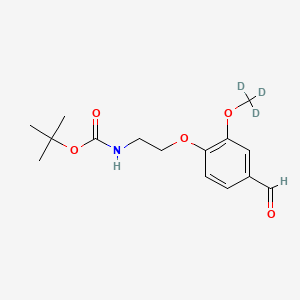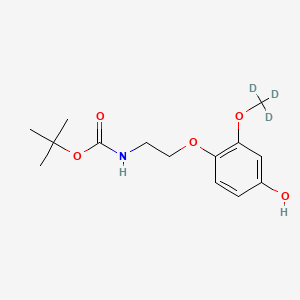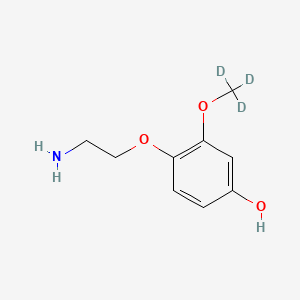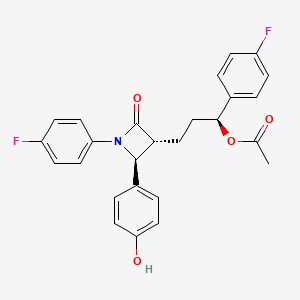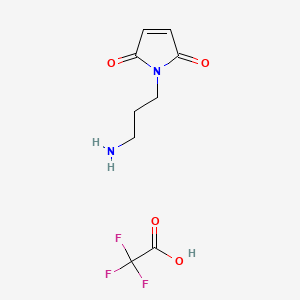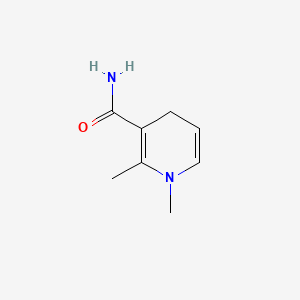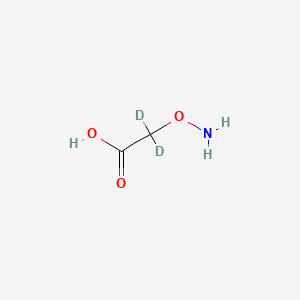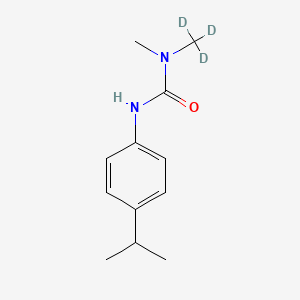
Isoproturon-d3
Übersicht
Beschreibung
Isoproturon-d3 is the deuterium labeled Isoproturon . It belongs to the phenylurea herbicide family and is a systemic and selective herbicide . Isoproturon is widely applied for killing weeds in farmland, which can be used in the control of annual grasses and broad-leaved weeds in spring and winter wheat, winter rye, and spring and winter barley .
Synthesis Analysis
The synthesis of Isoproturon involves a one-pot process where 4-Isopropylaniline (p-aminocumene) is mixed in 1 N aqueous HCl and potassium cyanate is added . The reaction mixture is stirred at room temperature and monitored using TLC for maximum consumption of aniline .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15D3N2O . It has a molecular weight of 209.30 .
Chemical Reactions Analysis
Isoproturon undergoes degradation in soil through persulfate activation by Fe-based layered double hydroxide . This process generates diverse radicals, which is a unique mechanism clearly distinguished from the classic Fe (II)/PS system . The OH-initiated reactions of isoproturon were also studied, revealing that H-atom abstractions, ·OH addition, and ·OH substitution pathways are found for ·OH and isoproturon reactions .
Physical And Chemical Properties Analysis
This compound is a stable isotope with a molecular weight of 209.30 and a molecular formula of C12H15D3N2O . More detailed physical and chemical properties could not be found in the search results.
Wissenschaftliche Forschungsanwendungen
Transport in Soil
Dousset et al. (2007) explored the transport characteristics of isoproturon in soil, comparing disturbed and undisturbed soil columns. They found significant differences in solute transport under varying conditions, indicating that soil structure plays a crucial role in the mobility of isoproturon (Dousset et al., 2007).
Sorption and Degradation
Benoît et al. (1999) investigated the sorption and degradation of isoproturon in different soil types. They found that factors like organic matter content and soil structure significantly influence the herbicide's behavior in the environment (Benoît et al., 1999).
Effect on Crop Residue Management
Beck et al. (1995) examined the persistence and movement of isoproturon in clay soil, highlighting how crop residue management impacts its behavior. This study suggests that agricultural practices can significantly influence herbicide dynamics in soils (Beck et al., 1995).
Electrochemical Detection
Zhou et al. (2020) developed an electrochemical sensor for the rapid and sensitive detection of isoproturon. This highlights the need for effective monitoring techniques for herbicides in environmental samples (Zhou et al., 2020).
Resistance Mechanism in Weeds
Singh et al. (2012) delved into the mechanisms of isoproturon resistance in a weed species, leading to the design and testing of novel herbicides. Understanding resistance mechanisms is crucial for developing effective weed management strategies (Singh et al., 2012).
Biodegradation in Reactors
Celis et al. (2008) studied the biodegradability of isoproturon in sequencing batch reactors, providing insights into potential wastewater treatment methods for herbicide removal (Celis et al., 2008).
Toxic Effects on Wheat
Yin et al. (2008) investigated the toxic effects of isoproturon on wheat plants, providing valuable information about the potential risks of herbicide use in agriculture (Yin et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Isoproturon-d3 plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins involved in photosynthesis. One of the primary targets of this compound is the D1 protein of Photosystem II (PS-II) in the photosynthetic apparatus. The binding of this compound to the D1 protein inhibits electron transport, leading to the disruption of photosynthesis and ultimately causing plant death .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for cellular metabolism and growth. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D1 protein in Photosystem II. This binding inhibits the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are crucial for various cellular processes. Furthermore, this compound can induce changes in gene expression related to stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound can be metabolized by plants and microorganisms, leading to the formation of various metabolites. Long-term exposure to this compound can result in adaptive responses in plants, such as the induction of detoxification enzymes and stress-related proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including oxidative stress, liver damage, and disruptions in metabolic processes. Studies have shown that there is a threshold dose above which the toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized through N-demethylation and oxidation processes. The enzymes responsible for these reactions include cytochrome P450 monooxygenases and other oxidative enzymes. The metabolites formed during these processes can further undergo conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant. Within the cells, this compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as leaves and roots, where it exerts its herbicidal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it interacts with the D1 protein in Photosystem II. The compound can also be found in other cellular compartments, such as the cytoplasm and vacuoles, depending on the plant’s detoxification and storage mechanisms. The localization of this compound can influence its activity and effectiveness as a herbicide .
Eigenschaften
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662044 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352438-80-3 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)


